molecular formula C17H12N2O4 B11530444 Quinolin-8-yl 4-methyl-3-nitrobenzoate

Quinolin-8-yl 4-methyl-3-nitrobenzoate

Cat. No.: B11530444
M. Wt: 308.29 g/mol
InChI Key: ZMVIFAYLQHCCHY-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methyl-3-nitrobenzoate (CAS: 5509-89-7, MW: 308.29) is a synthetic small-molecule ester derivative of quinoline. This compound is of significant interest in medicinal chemistry and chemical biology research, particularly for investigating new anticancer agents. It belongs to a class of 8-ester-quinoline derivatives that have demonstrated cytotoxic properties in biochemical screens. Studies on structurally similar quinolin-8-yl ester compounds have shown potent cytotoxicity against a panel of human cancer cell lines, including pancreatic cancer (MIA PaCa-2, PANC-1), colon carcinoma (HCT 116), and esophageal cancer (KYSE-70) models . The 8-ester-quinoline scaffold, which forms the core of this molecule, is associated with proteasome inhibitory activity . Proteasome inhibition is a validated anticancer strategy that leads to the accumulation of poly-ubiquitylated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptotic cell death . Researchers can utilize this compound as a chemical tool to explore novel mechanisms of proteasome inhibition and to study the resulting cellular stress pathways. The compound is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions. Molecular Formula: C17H12N2O4 .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

quinolin-8-yl 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C17H12N2O4/c1-11-7-8-13(10-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3

InChI Key

ZMVIFAYLQHCCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Esterification

Direct esterification involves reacting 4-methyl-3-nitrobenzoic acid with 8-hydroxyquinoline under acidic or dehydrating conditions. While this method is theoretically straightforward, it often requires prolonged reaction times and elevated temperatures due to the weak nucleophilicity of the phenolic hydroxyl group.

Key Steps :

  • Activation of Acid :

    • 4-Methyl-3-nitrobenzoic acid is synthesized via nitration of 4-methylbenzoic acid using nitric acid and sulfuric acid.

  • Esterification :

    • React the acid with 8-hydroxyquinoline in a solvent like THF or dichloromethane (DCM) under reflux.

    • Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium toward ester formation.

Challenges :

  • Low yields (<40%) due to competing side reactions (e.g., O-alkylation of the quinoline hydroxyl group).

  • Requires excess 8-hydroxyquinoline to favor esterification over other pathways.

Acid Chloride Intermediate Method

This approach enhances reactivity by converting the carboxylic acid to an acid chloride, which reacts more readily with nucleophiles like 8-hydroxyquinoline.

Procedure :

  • Acid Chloride Formation :

    • Treat 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM at 80°C.

  • Esterification :

    • React the acid chloride with 8-hydroxyquinoline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

    • Stir the mixture at room temperature for 2–4 hours.

Advantages :

  • Higher yields (50–70%) compared to direct esterification.

  • Reduced reaction time due to improved electrophilicity of the acid chloride.

Example :
In a related synthesis, 4-methyl-3-nitrobenzoyl chloride reacted with p-anisidine yielded an amide in 85% yield, demonstrating the viability of acid chloride intermediates.

Coupling Agent-Mediated Esterification

Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate esterification by activating the carboxylic acid.

Protocol :

  • Activation :

    • Mix 4-methyl-3-nitrobenzoic acid with DCC or EDCI in DCM or THF at 0°C.

  • Nucleophilic Attack :

    • Add 8-hydroxyquinoline and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

    • Stir at room temperature for 12–24 hours.

Yield :

  • Reported yields for analogous esters range from 60–85%, depending on steric and electronic factors.

Table 1: Comparison of Esterification Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Direct EsterificationH₂SO₄/Δ, molecular sieves<40Simple reagentsLow yield, long reaction time
Acid ChlorideSOCl₂, triethylamine, DCM, RT50–70Higher yield, faster kineticsToxic reagents (SOCl₂)
Coupling AgentsDCC/EDCI, DMAP, DCM, RT60–85Mild conditions, scalableCost of coupling agents

Alternative Strategies from Patents

Patents describe innovative methods for esterification, including the use of halogenated derivatives and nonquaternizable amines.

Halogenated Agent Approach :

  • Activation :

    • React 4-methyl-3-nitrobenzoic acid with a halogenated alkylating agent (e.g., methyl iodide) in a homogeneous phase.

  • Esterification :

    • Introduce 8-hydroxyquinoline in the presence of a nonquaternizable tertiary amine (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize HX byproducts.

    • Extract the ester into an organic phase and purify via recrystallization.

Advantages :

  • Avoids O-alkylation side reactions by stabilizing intermediates.

  • Suitable for large-scale production due to phase separation.

Key Reaction Parameters and Optimization

Solvent Selection

  • Polar Aprotic Solvents (DCM, THF): Enhance electrophilicity of acid chlorides.

  • Nonpolar Solvents (toluene): Favor esterification over competing reactions.

Temperature Control

  • Acid Chloride Formation : 80–100°C to ensure complete conversion.

  • Esterification : Room temperature for coupling agents; reflux for direct methods.

Catalysts and Additives

  • DMAP : Accelerates reactions with coupling agents by stabilizing intermediates.

  • Triethylamine : Neutralizes acidic byproducts in acid chloride-mediated reactions.

Challenges and Considerations

  • Stability of Nitro Group :

    • Reduction or decomposition of the nitro group under acidic or high-temperature conditions requires careful control.

  • Purification :

    • Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is necessary to remove unreacted starting materials and byproducts.

  • Scalability :

    • Coupling agent methods are preferred for industrial synthesis due to milder conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

    Reduction: 8-Quinolinyl 4-methyl-3-aminobenzoate.

    Hydrolysis: 8-Hydroxyquinoline and 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinolin-8-yl 4-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methyl-3-nitrobenzoate is largely dependent on its interaction with biological targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-yl 4-methyl-3-nitrobenzoate belongs to a family of SCRAs sharing the quinolin-8-yl ester core but differing in substituents on the benzoate ring. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Quinolin-8-yl Benzoate Derivatives

Compound Name Substituent at 3-Position Receptor Activity Key Properties
This compound Nitro (-NO₂) Presumed CB1/CB2 agonist Strong electron-withdrawing group; may enhance electrophilicity and receptor binding
QMPSB (Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate) Piperidine-1-sulfonyl (-SO₂-piperidine) CB1/CB2 agonist Bulkier substituent; sulfonyl group may improve metabolic stability compared to nitro
QMMSB (Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) Morpholine-4-sulfonyl (-SO₂-morpholine) CB1/CB2 agonist Oxygen-containing morpholine ring increases polarity, potentially altering solubility
QMPCB (Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate) Piperidine-1-carbonyl (-CO-piperidine) CB1/CB2 agonist Carbonyl group reduces electron-withdrawing effects, possibly weakening receptor affinity
6-Methylquinoline-8-carboxylic acid Carboxylic acid (-COOH) N/A Precursor for ester synthesis; lacks psychoactive properties

Key Findings

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilicity and stabilize interactions with cannabinoid receptors.

Steric Influence : Bulkier groups like piperidine-1-sulfonyl (QMPSB) and morpholine-4-sulfonyl (QMMSB) introduce steric hindrance, which could affect access to receptor binding pockets. The smaller nitro group may allow tighter binding .

Metabolic Stability : Sulfonyl-containing analogs (QMPSB, QMMSB) are hypothesized to resist enzymatic degradation better than the nitro analog due to the stability of sulfonyl linkages under physiological conditions .

Solubility and Bioavailability : Polar substituents, such as morpholine-4-sulfonyl (QMMSB), may improve aqueous solubility compared to the nitro derivative, which is relatively hydrophobic .

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